molecular formula C18H16FN5O2 B2967040 N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide CAS No. 1203123-10-7

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide

Cat. No.: B2967040
CAS No.: 1203123-10-7
M. Wt: 353.357
InChI Key: GOTXOJUJTGEQKF-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C18H16FN5O2 and its molecular weight is 353.357. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research on fluorinated benzo[b]pyran derivatives, including compounds structurally related to "N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-4-fluorobenzamide," has shown promising anticancer activity. For instance, a study on novel fluoro-substituted benzo[b]pyran derivatives demonstrated anticancer activity against lung cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).

Antimicrobial Properties

The synthesis of compounds with the pyrazole and thiazole motifs, similar to the compound , has been reported to possess antimicrobial activities. A study exploring microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial analogs against various bacterial and fungal strains (Desai et al., 2013).

Imaging Agents for Tumor Detection

The development of imaging agents for positron emission tomography (PET) based on pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound , highlights the potential of these compounds in medical diagnostics. Such derivatives have been successfully labeled with fluorine-18 for tumor imaging, demonstrating higher uptake in tumor cells compared to reference compounds (Xu et al., 2011).

Enzyme Inhibition for Cognitive Disorders

Compounds with the pyrazolo[3,4-d]pyrimidine framework have been explored for their role in inhibiting specific enzymes, such as phosphodiesterase 1 (PDE1), which is associated with cognitive impairment in neurodegenerative and neuropsychiatric diseases. The discovery of potent and selective inhibitors of PDE1 indicates the potential therapeutic applications of these compounds in treating cognitive deficits (Li et al., 2016).

Properties

IUPAC Name

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2/c1-10-8-16(25)22-18(20-10)24-15(9-14(23-24)11-2-3-11)21-17(26)12-4-6-13(19)7-5-12/h4-9,11H,2-3H2,1H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTXOJUJTGEQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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